Arbaclofen

Description

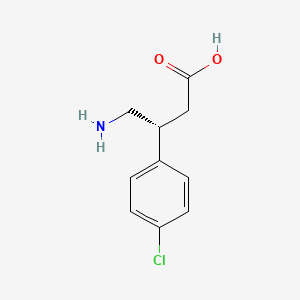

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219366 | |

| Record name | Arbaclofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69308-37-8 | |

| Record name | (-)-Baclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69308-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaclofen [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069308378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbaclofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Amino-3-(4-chlorophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARBACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYU6UTW25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

206-208 °C | |

| Record name | Arbaclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Arbaclofen's Mechanism of Action in Autism Spectrum Disorder: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social communication and the presence of restricted, repetitive behaviors.[1][2][3] A leading hypothesis in the pathophysiology of ASD is an imbalance between excitatory (E) and inhibitory (I) signaling in the brain, often skewed towards hyper-excitation.[4][5][6][7][8][9] This has led to the investigation of therapeutic agents that can modulate these pathways. Arbaclofen (also known as STX209 or R-baclofen), the pharmacologically active R-enantiomer of baclofen (B1667701), is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist that has been a subject of extensive research for its potential to ameliorate core and associated symptoms of ASD.[5][7][10][11]

This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of ASD. It details the molecular pathways, summarizes preclinical and clinical data, outlines experimental methodologies, and visualizes key concepts through signaling and workflow diagrams. While clinical trial results have been mixed, the investigation of this compound has provided invaluable insights into the role of the GABAergic system in ASD and informs future therapeutic development.[12][13]

Core Mechanism of Action: GABA-B Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist for the GABA-B receptor.[5][10][14][15] GABA is the main inhibitory neurotransmitter in the adult mammalian brain, and its signaling is crucial for regulating neuronal excitability.[16][17] GABA-B receptors are G-protein coupled receptors found on both presynaptic and postsynaptic terminals.

This compound's engagement with the GABA-B receptor initiates several key downstream effects:[5][10][14]

-

Augmentation of GABAergic Activity: By activating GABA-B receptors, this compound enhances the overall inhibitory tone in the brain, helping to counterbalance excessive neuronal firing.[10][14]

-

Presynaptic Inhibition of Glutamate Release: Presynaptic GABA-B receptors, when activated, inhibit voltage-gated calcium channels. This reduction in calcium influx decreases the release of excitatory neurotransmitters, most notably glutamate, from the presynaptic terminal.[10][14][15]

-

Postsynaptic Inhibition: Postsynaptically, GABA-B receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarizing the cell membrane and making the neuron less likely to fire an action potential.[17]

-

Modulation of Intracellular Signaling: Activation of GABA-B receptors also inhibits adenylyl cyclase activity, reducing the production of cyclic AMP (cAMP). This can influence longer-term changes in gene expression and protein synthesis.[5][10]

The S-enantiomer of baclofen is 10 to 100-fold less active than this compound (the R-enantiomer), highlighting the stereospecificity of this interaction.[18]

References

- 1. The GABAB receptor agonist STX209 reverses the autism-like behaviour in an animal model of autism induced by prenatal exposure to valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the role of γ-aminobutyric acid signaling pathway in autism spectrum disorder [zgddek.com]

- 3. The GABAB receptor agonist STX209 reverses the autism‑like behaviour in an animal model of autism induced by prenatal exposure to valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]

- 6. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical potential, safety, and tolerability of this compound in the treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 13. Multi-lab study hints at benefits of long-tested autism drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. scispace.com [scispace.com]

- 16. A comprehensive review of GABA in autism spectrum disorders: associations, mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GABAergic Signaling as Therapeutic Target for Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]

Preclinical Efficacy of Arbaclofen in Fragile X Syndrome Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Arbaclofen in animal models of Fragile X syndrome (FXS). Fragile X syndrome, the leading monogenic cause of autism and intellectual disability, is characterized by the absence or reduction of the Fragile X Mental Retardation Protein (FMRP), which leads to exaggerated protein synthesis and altered synaptic plasticity.[1][2][3] this compound, a selective agonist of the GABA-B receptor, has been investigated as a potential therapeutic to counteract these neurobiological alterations.[1][2] This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Pathophysiological Deficits and this compound's Mechanism of Action

In the absence of FMRP, there is excessive protein synthesis downstream of group I metabotropic glutamate (B1630785) receptor (mGluR5) activation, leading to phenotypes such as increased dendritic spine density and susceptibility to audiogenic seizures in the Fmr1 knockout (KO) mouse model of FXS.[1] this compound, by activating GABA-B receptors, is thought to restore balance by reducing neurotransmitter release from presynaptic terminals and modulating postsynaptic signaling, thereby normalizing protein synthesis and correcting associated synaptic and behavioral abnormalities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in Fmr1 KO mouse models.

Table 1: Effect of this compound on Protein Synthesis

| Phenotype | Genotype/Condition | Measurement (% of Wild-Type) | p-value | Reference |

| Basal Protein Synthesis | Fmr1 KO | 129 ± 8% | < 0.01 | [1] |

| Fmr1 KO + this compound (STX209) | 94 ± 7% | < 0.001 | [1] | |

| Wild-Type | 100 ± 5% | - | [1] | |

| Wild-Type + this compound (STX209) | 93 ± 6% | > 0.05 | [1] |

Table 2: Effect of this compound on Dendritic Spine Density

| Phenotype | Genotype/Condition | Spine Density (spines/10 µm) | p-value | Reference |

| Apical Oblique Dendrites | Fmr1 KO | 13.18 ± 0.40 | < 0.01 | [1] |

| Fmr1 KO + this compound (STX209) | 11.12 ± 0.50 | < 0.01 | [1] | |

| Wild-Type | 11.47 ± 0.16 | - | [1] | |

| Wild-Type + this compound (STX209) | 11.54 ± 0.53 | > 0.05 | [1] |

Table 3: Effect of this compound on Audiogenic Seizures

| Treatment | Dose (mg/kg) | Seizure Incidence (%) | p-value | Reference |

| Vehicle | - | ~80% | - | [1] |

| This compound (STX209) | 1.5 | ~20% | < 0.0001 | [1] |

| Racemic Baclofen | 6.0 | ~20% | < 0.0001 | [1] |

Table 4: Effect of this compound on Repetitive Behavior (Marble Burying)

| Genotype | Treatment | Dose (mg/kg) | Number of Marbles Buried | p-value | Reference |

| Fmr1 KO | Vehicle | - | ~15 | - | [1] |

| This compound (STX209) | 6 | ~5 | < 0.001 | [1] | |

| Wild-Type | Vehicle | - | ~12 | - | [1] |

| This compound (STX209) | 6 | ~4 | < 0.001 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protein Synthesis Assay

-

Objective: To measure the rate of protein synthesis in hippocampal slices.

-

Method: Hippocampal slices from Fmr1 KO and wild-type mice were prepared. Basal protein synthesis was measured by the incorporation of [35S]methionine. Slices were incubated with this compound (STX209) to assess its effect on the elevated protein synthesis observed in Fmr1 KO mice. The amount of radiolabeled protein was quantified using liquid scintillation counting.[1]

Dendritic Spine Analysis

-

Objective: To quantify dendritic spine density in the visual cortex.

-

Method: Fmr1 KO and wild-type mice were treated with this compound (STX209) in their drinking water. Following treatment, brain tissue was processed for Golgi staining. High-resolution images of apical oblique dendrites of layer 2/3 pyramidal neurons were acquired. The number of spines per 10 µm of dendrite was manually counted to determine spine density.[1]

Audiogenic Seizure Assay

-

Objective: To assess the susceptibility of mice to sound-induced seizures.

-

Method: Fmr1 KO mice were administered a single intraperitoneal injection of this compound (STX209), racemic baclofen, or vehicle. The mice were then exposed to a loud, high-frequency sound for a set duration. The incidence and severity of seizures, including wild running, clonic and tonic seizures, were recorded.[1]

Marble Burying Test

-

Objective: To evaluate repetitive and compulsive-like behavior.

-

Method: Mice were individually placed in a cage containing a layer of bedding with 20 marbles evenly spaced on top. After a 30-minute period, the number of marbles that were at least two-thirds buried was counted. The test was conducted in both Fmr1 KO and wild-type mice following acute intraperitoneal administration of this compound (STX209) or vehicle.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the preclinical investigation of this compound in Fragile X syndrome models.

Caption: this compound's dual mechanism of action in Fragile X models.

References

Arbaclofen (R-baclofen): A Technical Guide on its Pharmacology and Enantiomeric Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbaclofen, the R-enantiomer of baclofen (B1667701), is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor with significant therapeutic potential in various neurological disorders. This technical guide provides an in-depth exploration of the pharmacology of this compound, with a particular focus on its enantiomeric specificity. It details the molecular mechanism of action, downstream signaling pathways, and the profound differences in activity between the R- and S-enantiomers of baclofen. This document synthesizes quantitative data from preclinical and clinical studies, outlines key experimental methodologies for its pharmacological characterization, and presents visual representations of its signaling cascades and experimental workflows to support further research and development.

Introduction

This compound, also known as R-baclofen or STX209, is the pharmacologically active stereoisomer of the racemic mixture baclofen.[1][2] Baclofen has been a cornerstone in the management of spasticity for decades. However, the therapeutic actions are primarily attributed to the R-enantiomer, which exhibits a significantly higher affinity and potency for the GABA-B receptor.[3][4] This enantiomeric specificity has driven the clinical development of this compound as a more targeted therapeutic agent for conditions such as spasticity in multiple sclerosis, Fragile X syndrome, and autism spectrum disorders.[1][5] By isolating the active enantiomer, this compound offers the potential for improved efficacy and a better-tolerated side-effect profile compared to its racemic counterpart. This guide delves into the core pharmacological principles that underpin the therapeutic utility of this compound.

Pharmacology of this compound

Mechanism of Action

This compound exerts its pharmacological effects by acting as a selective agonist at GABA-B receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) widely distributed throughout the central nervous system (CNS).[6] The activation of GABA-B receptors by this compound leads to a cascade of inhibitory neuronal signals.

Presynaptic Inhibition: At presynaptic terminals, this compound binding to GABA-B receptors inhibits the opening of voltage-gated calcium channels (CaV).[7][8] This reduction in calcium influx subsequently decreases the release of excitatory neurotransmitters, most notably glutamate.[2][8]

Postsynaptic Inhibition: On postsynaptic neurons, this compound activation of GABA-B receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][9] The resulting efflux of potassium ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential in response to excitatory stimuli.[9]

Furthermore, GABA-B receptor activation inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of various downstream signaling pathways.[6][7]

Enantiomeric Specificity

The pharmacological activity of baclofen resides almost exclusively in the R-enantiomer, this compound. The S-enantiomer is significantly less potent at the GABA-B receptor. This stereoselectivity is a critical aspect of this compound's pharmacology.

Data Presentation: Enantiomeric Specificity at the GABA-B Receptor

| Parameter | R-baclofen (this compound) | S-baclofen | Fold Difference | Reference |

| Binding Affinity (IC50) | 0.04 µM | 33 µM | ~825 | [10] |

| Receptor Specificity | High | Low | 100- to 1000-fold | [3][4] |

| Potency (vs. Racemic) | ~5-fold greater | - | - | [3][4] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The activation of GABA-B receptors by this compound initiates a series of intracellular events that mediate its inhibitory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.umn.edu [experts.umn.edu]

- 3. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arbaclofen's Effect on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arbaclofen (also known as STX209 or R-baclofen) is the pharmacologically active R-enantiomer of baclofen, a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] Its investigation has been prominent in the context of neurodevelopmental disorders such as Fragile X Syndrome (FXS) and Autism Spectrum Disorders (ASD), where dysregulation of synaptic plasticity is a core pathophysiological feature.[2][3][4] Preclinical evidence robustly demonstrates that this compound can normalize several key synaptic and cellular functions that are aberrant in these conditions. Specifically, it has been shown to correct excessive basal protein synthesis, rescue abnormal AMPA receptor trafficking, and ameliorate behavioral deficits in animal models.[5][6] While human clinical trials have yielded mixed results on primary endpoints, post-hoc analyses and data from secondary measures suggest potential benefits, particularly in younger patients and those with severe social impairment.[3][6][7][8] This guide provides a detailed examination of this compound's mechanism of action, its demonstrated effects on synaptic plasticity, the experimental protocols used to elucidate these effects, and the quantitative data supporting these findings.

Mechanism of Action: GABA-B Receptor Agonism

This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors found on both presynaptic and postsynaptic terminals in the central nervous system.[1][9]

-

Presynaptic Inhibition: At presynaptic terminals, particularly of excitatory glutamatergic neurons, GABA-B receptor activation inhibits voltage-gated calcium channels (CaV).[10] This reduction in calcium influx decreases the probability of neurotransmitter vesicle fusion and subsequent glutamate (B1630785) release into the synaptic cleft.[1][10]

-

Postsynaptic Inhibition: On the postsynaptic membrane, GABA-B receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels.[10][11] The resulting efflux of potassium ions (K+) leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential in response to excitatory stimuli.[10]

This dual mechanism allows this compound to dampen overall neuronal excitability and modulate synaptic transmission, which is often dysregulated in conditions like FXS due to impaired GABAergic signaling and/or excessive glutamatergic signaling.[12][13]

Impact on Core Pathologies in Fragile X Syndrome Models

FXS is caused by the silencing of the FMR1 gene, leading to a lack of the protein FMRP. FMRP is a crucial regulator of mRNA translation at the synapse, and its absence leads to exaggerated signaling through group 1 metabotropic glutamate receptors (mGluR1/5), resulting in excessive protein synthesis and altered synaptic plasticity.[3][5] Preclinical studies in Fmr1 knockout (KO) mice, the primary animal model for FXS, have shown that this compound can correct several of these core deficits.

Normalization of Basal Protein Synthesis

Fmr1 KO mice exhibit elevated rates of protein synthesis in the hippocampus.[5] Treatment with this compound (STX209) has been shown to reduce this excessive synthesis back to levels observed in wild-type (WT) animals, without affecting protein synthesis in the WT mice.[5] This suggests a targeted effect on the dysregulated pathways in the disease model.

Rescue of AMPA Receptor (AMPAR) Trafficking

A key element of synaptic plasticity is the dynamic regulation of AMPA receptors at the postsynaptic membrane. In Fmr1 KO neurons, there is an increase in the constitutive internalization (endocytosis) of AMPARs, a process linked to exaggerated mGluR-dependent long-term depression (LTD).[5] this compound treatment successfully reduces this elevated AMPAR internalization to wild-type levels, indicating a restoration of normal synaptic function.[5]

Correction of Dendritic Spine Morphology

The absence of FMRP leads to developmental abnormalities in dendritic spines, often characterized by a higher density of long, immature spines. Chronic treatment with this compound in Fmr1 KO mice has been shown to correct these abnormal spine densities.[6]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from foundational preclinical research on this compound in the Fmr1 KO mouse model.

Table 1: Effect of this compound (STX209) on Hippocampal Protein Synthesis (Data synthesized from Henderson et al., 2012)[5]

| Genotype/Condition | Treatment | Mean Protein Synthesis Rate (% of WT Control) | Statistical Significance (vs. KO Vehicle) |

| Wild-Type (WT) | Vehicle | 100% | N/A |

| Wild-Type (WT) | STX209 (10 µM) | ~100% | No significant change |

| Fmr1 Knockout (KO) | Vehicle | ~135% | N/A |

| Fmr1 Knockout (KO) | STX209 (10 µM) | ~100% | p < 0.001 |

Table 2: Effect of this compound (STX209) on Constitutive AMPAR Internalization (Data synthesized from Henderson et al., 2012)[5]

| Genotype/Condition | Treatment | AMPAR Internalization (% of Total Surface AMPAR) | Statistical Significance (vs. KO Vehicle) |

| Wild-Type (WT) | Vehicle | 42.5 ± 6.7% | N/A |

| Fmr1 Knockout (KO) | Vehicle | 56.6 ± 5.4% | N/A |

| Fmr1 Knockout (KO) | STX209 (10 µM) | 42.7 ± 5.0% | p < 0.001 |

| Fmr1 Knockout (KO) | STX209 (100 µM) | 41.8 ± 5.8% | p < 0.001 |

Table 3: Effect of this compound (STX209) on Audiogenic Seizures in Fmr1 KO Mice (Data synthesized from Henderson et al., 2012)[5]

| Treatment Group | Dose (mg/kg, i.p.) | Seizure Incidence (%) | Statistical Significance (vs. Vehicle) |

| Vehicle | N/A | ~90% | N/A |

| STX209 | 1.5 | ~40% | p < 0.0001 |

| STX209 | 3.0 | ~10% | p < 0.0001 |

| Racemic Baclofen | 3.0 | ~85% | Not significant |

| Racemic Baclofen | 6.0 | ~20% | p < 0.0001 |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. Below are summaries of key experimental protocols used in the investigation of this compound's effects.

Protein Synthesis Assay (Synaptoneurosome Preparation)

-

Tissue Preparation: Hippocampi are dissected from Fmr1 KO and WT mice and homogenized in a buffered solution.

-

Synaptoneurosome Isolation: The homogenate is filtered through a series of nylon filters (e.g., 100-µm followed by 5-µm) to enrich for synaptoneurosomes, which are sealed postsynaptic terminals with attached presynaptic elements.

-

Treatment and Labeling: Preparations are incubated with either vehicle or this compound (e.g., 10 µM) before adding a radiolabeled amino acid, typically ³⁵S-methionine.

-

Quantification: After a set incubation period, proteins are precipitated using trichloroacetic acid (TCA). The amount of incorporated radioactivity is measured using a scintillation counter and normalized to the total protein content to determine the rate of synthesis.

AMPA Receptor Internalization Assay

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 (E18) mouse pups of WT and Fmr1 KO genotypes.

-

Live-Cell Antibody Labeling: Neurons are incubated live at 4°C with an antibody targeting an extracellular epitope of an AMPAR subunit (e.g., GluA1/2). This labels the entire surface population of receptors.

-

Induction of Endocytosis: Cultures are warmed to 37°C for a defined period (e.g., 15-30 minutes) to allow for constitutive endocytosis to occur. During this time, cells are treated with vehicle or this compound.

-

Differential Staining: Cells are fixed. The remaining surface receptors are labeled with a secondary antibody conjugated to one fluorophore (e.g., green). The cells are then permeabilized, and the internalized receptors (which are bound to the primary antibody) are labeled with a secondary antibody conjugated to a different fluorophore (e.g., red).

-

Imaging and Analysis: Neurons are imaged using confocal microscopy. The fluorescence intensity of the internalized (red) and total (red + green) receptor populations is quantified using imaging software. The internalization rate is expressed as the ratio of internalized to total fluorescence.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. fragilexnewstoday.com [fragilexnewstoday.com]

- 3. This compound for Fragile X | Picower Institute [picower.mit.edu]

- 4. ACS chemical neuroscience molecule spotlight on STX209 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in fragile X syndrome: results of phase 3 trials | springermedicine.com [springermedicine.com]

- 8. Effects of STX209 (this compound) on neurobehavioral function in children and adults with fragile X syndrome: a randomized, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse onto parvalbumin-expressing basket and axo-axonic cells in the dentate gyrus [frontiersin.org]

- 12. The GABAB receptor agonist STX209 reverses the autism-like behaviour in an animal model of autism induced by prenatal exposure to valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragile X syndrome - Wikipedia [en.wikipedia.org]

The Discovery and Development of Arbaclofen: A GABA-B Agonist for Neurodevelopmental Disorders

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arbaclofen, the R-enantiomer of baclofen (B1667701), is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor. Initially investigated for conditions such as gastroesophageal reflux disease (GERD) and spasticity in multiple sclerosis, its development has pivoted towards addressing core symptoms of neurodevelopmental disorders, primarily Fragile X Syndrome (FXS) and Autism Spectrum Disorder (ASD). This shift was driven by a growing understanding of the role of excitatory/inhibitory (E/I) imbalance in the pathophysiology of these conditions. This compound's mechanism of action, which involves modulating GABA-ergic activity and reducing glutamate (B1630785) release, offers a promising therapeutic strategy to restore this balance. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Rationale for a Selective GABA-B Agonist

The development of this compound, also known as STX209, stemmed from the therapeutic utility of its racemic parent compound, baclofen. While baclofen is an effective anti-spasticity agent, its clinical use can be limited by side effects. Preclinical research revealed that the therapeutic effects of racemic baclofen are primarily attributable to its R-enantiomer, this compound, which exhibits significantly greater potency and selectivity for the GABA-B receptor compared to the S-enantiomer[1][2]. This discovery provided a strong rationale for developing this compound as a more targeted therapeutic agent with a potentially improved safety and tolerability profile.

The focus on neurodevelopmental disorders like FXS and ASD emerged from the "E/I imbalance" hypothesis, which posits that a disruption in the delicate balance between excitatory (primarily glutamatergic) and inhibitory (primarily GABA-ergic) neurotransmission underlies many of the core symptoms of these conditions[3][4]. By activating GABA-B receptors, this compound enhances inhibitory signaling and presynaptically inhibits the release of glutamate, thereby directly addressing this putative pathophysiological mechanism[4][5][6].

Mechanism of Action and Pharmacology

This compound is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system[5][7][8].

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by this compound initiates a cascade of intracellular events:

-

G-protein activation: The GABA-B receptor is coupled to pertussis toxin-sensitive G-proteins of the Gi/o family[7]. Ligand binding induces a conformational change in the receptor, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits[7].

-

Downstream effector modulation:

-

Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[7][9].

-

Modulation of ion channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane[7]. It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx at the presynaptic terminal and subsequently decreases the release of neurotransmitters, most notably glutamate[7][9].

-

Figure 1: Simplified GABA-B receptor signaling pathway.

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a terminal half-life of approximately 4 to 5 hours in humans[10]. Unlike racemic baclofen, where absorption is primarily limited to the upper small intestine, this compound can also be absorbed in the lower small intestine and colon, which allows for the development of sustained-release formulations[11]. More than 80% of an administered dose of this compound is eliminated unchanged in the urine, indicating minimal metabolism[10][11]. Pharmacokinetic studies have shown comparable plasma exposure of a 5 mg dose of this compound to a 10 mg dose of racemic baclofen, with no in vivo interconversion of the R-isomer to the S-isomer.

A prodrug of this compound, this compound placarbil (XP19986), was developed to improve its pharmacokinetic profile by enhancing absorption throughout the intestinal tract[12][13]. Following oral administration, this compound placarbil is rapidly converted to this compound[12].

Preclinical Development

The therapeutic potential of this compound for neurodevelopmental disorders was first suggested by studies in animal models of FXS and other conditions with features of autism.

Animal Models and Behavioral Assays

-

Fragile X Syndrome (FXS) Mouse Models (Fmr1 knockout): In Fmr1 knockout mice, a widely used model for FXS, this compound has been shown to correct various behavioral phenotypes, including deficits in social behavior[11][14].

-

16p11.2 Deletion Syndrome Mouse Models: In mouse models of 16p11.2 deletion syndrome, a genetic variation strongly associated with ASD, chronic treatment with this compound has been found to rescue cognitive deficits and improve social interactions[10][15][16].

Key behavioral assays used in the preclinical evaluation of this compound include:

-

Social Interaction Tests:

-

Three-Chamber Sociability Task: This test assesses a mouse's preference for social novelty by measuring the time spent in a chamber with a novel mouse versus a familiar mouse or an empty chamber[17][18].

-

Automated Tube Test: This assay measures social dominance by placing two mice in a narrow tube and observing which mouse "wins" by forcing the other to retreat[19].

-

-

Cognitive and Behavioral Assessments:

Detailed Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the GABA-B receptor.

-

Membrane Preparation:

-

Rat brain tissue (e.g., cortex or whole brain) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

-

The pellet is washed and resuspended in assay buffer. To remove endogenous GABA, the membranes can be treated with Triton X-100 and subjected to multiple resuspension and centrifugation steps[20].

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding: Membrane preparation is incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or [³H]CGP54626)[1][20].

-

Non-specific Binding: Determined by incubating the membrane preparation and radioligand in the presence of a high concentration of an unlabeled GABA-B receptor agonist or antagonist (e.g., baclofen or GABA)[20].

-

Competition Binding: The membrane preparation and radioligand are incubated with varying concentrations of the test compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium[4][20].

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter[4].

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from the competition binding data.

-

The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Figure 2: General workflow for a receptor binding assay.

This protocol outlines a general method for measuring extracellular glutamate levels in the brain of a freely moving animal following administration of this compound.

-

Surgical Implantation of Microdialysis Probe:

-

An anesthetized rodent (e.g., rat or mouse) is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex or striatum).

-

The cannula is secured to the skull with dental cement.

-

The animal is allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to allow for equilibration, baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

This compound or vehicle is administered to the animal.

-

Dialysate samples continue to be collected for a specified period post-administration.

-

-

Neurotransmitter Analysis:

-

The collected dialysate samples are analyzed to determine the concentration of glutamate.

-

High-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are commonly used analytical techniques[21].

-

-

Data Analysis:

-

Glutamate concentrations in the post-treatment samples are expressed as a percentage of the baseline levels.

-

Statistical analysis is performed to compare the effects of this compound to the vehicle control.

-

Figure 3: General workflow for in vivo microdialysis.

Clinical Development

This compound has been evaluated in multiple clinical trials for various indications, with a primary focus on neurodevelopmental disorders in recent years.

Clinical Trials in Fragile X Syndrome (FXS)

Several clinical trials have investigated the efficacy and safety of this compound in individuals with FXS. While some early phase 2 trials showed promise in improving social avoidance symptoms, later phase 3 trials did not meet their primary endpoints[3][6][22].

A re-analysis of data from a phase 3 trial (NCT01325220) in children aged 5-11 suggested that approximately 45% of children receiving this compound showed clinically meaningful improvements on subscales of the Aberrant Behavior Checklist (ABC) for irritability, social avoidance, and socially unresponsive behavior, compared to 4% of those on placebo[5][23]. In this study, the highest dose group (10 mg three times daily) showed a statistically significant benefit over placebo on the ABC-C Irritability subscale (p=0.03) and the Parenting Stress Index (p=0.03)[6][22].

Table 1: Summary of Key Clinical Trial Results for this compound in Fragile X Syndrome

| Trial Identifier | Phase | Population | Primary Outcome Measure | Key Findings | Reference(s) |

| NCT01282268 | 3 | Adolescents & Adults (12-50 years) | ABC-C Social Avoidance Subscale | Did not meet primary endpoint. No significant benefit over placebo on any measure. | [6][22] |

| NCT01325220 | 3 | Children (5-11 years) | ABC-C Social Avoidance Subscale | Did not meet primary endpoint. Highest dose group showed improvement in ABC-C Irritability (p=0.03) and Parenting Stress Index (p=0.03). Post-hoc analysis showed 45% of treated children had clinically meaningful improvements on ABC subscales vs. 4% on placebo. | [5][6][22][23] |

Clinical Trials in Autism Spectrum Disorder (ASD)

Clinical trials of this compound in individuals with ASD have also yielded mixed results. An 8-week open-label study in 32 children and adolescents with ASD showed improvements on several outcome measures, including the ABC-Irritability and Lethargy/Social Withdrawal subscales[24].

A larger phase 2, randomized, placebo-controlled trial in 150 participants aged 5-21 with ASD did not show a significant difference from placebo on the primary outcome, the ABC Social Withdrawal/Lethargy subscale. However, a secondary analysis showed improvement on the clinician-rated Clinical Global Impression of Severity (CGI-S), and a post-hoc analysis suggested improvement in the Vineland Adaptive Behavior Scales II (VABS-II) socialization domain[12].

More recent phase 2 trials in Canada and Europe (NCT03682978) evaluated this compound in children and adolescents with ASD. While the primary outcome of improvement in social skills on the Vineland Adaptive Behavior Scales (VABS) was not met with statistical significance, participants taking this compound showed significant improvements in motor skills, peer interactions, and atypical and repetitive behaviors based on parent ratings[11].

Table 2: Summary of Key Clinical Trial Results for this compound in Autism Spectrum Disorder

| Trial Identifier | Phase | Population | Primary Outcome Measure | Key Findings | Reference(s) |

| Open-label study | 2 | Children & Adolescents (N=32) | ABC-Irritability Subscale | Improvements observed on ABC-Irritability and Lethargy/Social Withdrawal subscales, and Social Responsiveness Scale. | [24] |

| Phase 2 RCT | 2 | Children & Adults (5-21 years, N=150) | ABC Social Withdrawal/Lethargy Subscale | Did not meet primary endpoint. Improvement seen on CGI-S and VABS-II socialization domain in secondary/post-hoc analyses. | [12] |

| AIMS-2-TRIALS-CT1 (NCT03682978) & Canadian Trial | 2 | Children & Adolescents (5-17 years) | Vineland Adaptive Behavior Scales (VABS) Socialization Domain | Did not meet primary endpoint with statistical significance. Significant improvements in motor skills, peer interactions, and atypical/repetitive behaviors. | [8][11][25][26][27] |

Safety and Tolerability

Across multiple clinical trials, this compound has been generally well-tolerated[11][22][24]. The most common adverse events reported include agitation, irritability, sedation, headache, vomiting, and nausea[12][22][24]. Most adverse events have been mild to moderate in severity. In a trial for ASD, two 5-year-olds experienced a serious adverse event related to loss of consciousness at the highest dose[11].

Future Directions and Conclusion

The development of this compound as a therapeutic agent for neurodevelopmental disorders has been a complex journey with both promising signals and setbacks. While large phase 3 trials in FXS and phase 2 trials in ASD did not meet their primary endpoints, secondary and post-hoc analyses have consistently suggested that a subpopulation of individuals may derive clinically meaningful benefits from this compound treatment.

The future of this compound development will likely focus on a more personalized medicine approach. Identifying biomarkers that can predict which individuals are most likely to respond to this compound will be crucial for designing future clinical trials and ultimately for its potential clinical use. The continued investigation of this compound, with refined trial designs and patient stratification strategies, holds the potential to provide a much-needed therapeutic option for individuals with FXS and ASD. The journey of this compound underscores the challenges and the importance of perseverance in developing targeted treatments for complex neurodevelopmental disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. INSAR 2018 Annual Meeting: Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome [insar.confex.com]

- 3. Allos Pharma Acquires Global Rights to this compound, Reports Positive ASD Trial Results and Grant Award – Allos Pharma [allospharma.com]

- 4. benchchem.com [benchchem.com]

- 5. fragilexnewstoday.com [fragilexnewstoday.com]

- 6. This compound in fragile X syndrome: results of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Simons Searchlight | Clinical Trial of this compound for 16p11.2 Deletion has Launched [simonssearchlight.org]

- 11. Trials of this compound for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 12. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Social Behavior as an Outcome Measure for Fragile X Clinical Trials • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 15. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Dissociation of social and nonsocial anxiety in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. noldus.com [noldus.com]

- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound in fragile X syndrome: results of phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fragilexnewstoday.com [fragilexnewstoday.com]

- 24. STX209 (this compound) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. hra.nhs.uk [hra.nhs.uk]

- 27. Frontiers | A Phase II Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound Administered for the Treatment of Social Function in Children and Adolescents With Autism Spectrum Disorders: Study Protocol for AIMS-2-TRIALS-CT1 [frontiersin.org]

A Technical Guide to the Pharmacokinetics and Bioavailability of Arbaclofen Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbaclofen, the pharmacologically active R-enantiomer of baclofen (B1667701), is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[1] It has been investigated for the treatment of spasticity in multiple sclerosis, fragile X syndrome, and other neurological conditions.[1][2] To overcome the pharmacokinetic limitations of racemic baclofen, such as a short half-life and absorption limited to the upper small intestine, various formulations of this compound have been developed. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of these formulations, presenting key data from clinical studies, detailing experimental methodologies, and visualizing relevant pathways and workflows.

This compound Formulations

Several formulations of this compound have been developed to improve its therapeutic profile:

-

This compound (STX209): The immediate-release form of the active R-enantiomer.

-

This compound Placarbil (XP19986): A prodrug of this compound designed for enhanced absorption throughout the gastrointestinal tract.[3][4] It is converted to R-baclofen in the body.[4]

-

This compound Extended-Release (ER): A formulation utilizing osmotic pump technology to provide a controlled, 12-hour release of this compound.[2][5]

Pharmacokinetics of this compound Formulations

This compound (STX209) Oral Disintegrating Tablet

A pivotal study in healthy volunteers compared the pharmacokinetics of a 5 mg this compound oral disintegrating tablet (ODT) with a 10 mg racemic baclofen tablet.[1][6] The results from this open-label, crossover study are summarized below.

Table 1: Pharmacokinetic Parameters of this compound (R-Baclofen) and S-Baclofen after Administration of this compound ODT and Racemic Baclofen [1][7]

| Analyte | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (last) (h*ng/mL) | t½ (h) |

| R-Baclofen | This compound ODT | 5 mg | 85.7 | 0.8 | 448 | 5.4 |

| R-Baclofen | Racemic Baclofen | 10 mg | 86.8 | 1.0 | 487 | 5.5 |

| S-Baclofen | Racemic Baclofen | 10 mg | 51.5 | 1.2 | 303 | 5.6 |

Data represents mean values.

-

Study Design: An open-label, two-treatment, two-period, two-sequence crossover study.

-

Subjects: Healthy human volunteers.

-

Treatments:

-

Test: 5 mg this compound (STX209) as an oral disintegrating tablet.

-

Reference: 10 mg racemic baclofen tablet.

-

-

Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of R- and S-baclofen.

-

Analytical Method: Not specified in the available search results.

This compound Placarbil

This compound Extended-Release (ER)

This compound ER tablets employ an osmotic pump technology for a controlled 12-hour release profile.[2][5] Phase 1 studies in healthy volunteers have been conducted with doses ranging from 10 to 80 mg/day, and the formulation was reported to be generally well-tolerated.[2][12] However, specific pharmacokinetic data (Cmax, Tmax, AUC) from these Phase 1 studies are not publicly available and are often cited as "data on file".[5][12][13]

A Phase 3 clinical trial (NCT01743651) comparing this compound ER (40 mg/day) to racemic baclofen (80 mg/day) and placebo in patients with multiple sclerosis-related spasticity found that this compound ER had similar efficacy to baclofen.[14] It is important to note that due to differences in bioavailability, there is no direct fixed weight or molar equivalence between this compound ER and the R-enantiomer in racemic baclofen.[2][12]

Bioavailability of this compound Formulations

A clinical study in healthy volunteers demonstrated that a 5 mg dose of this compound resulted in comparable plasma exposure to the R-isomer as a 10 mg dose of racemic baclofen (Lioresal).[15] This suggests that the bioavailability of the active R-enantiomer is effectively doubled when administered as a pure isomer compared to the racemic mixture. The study also found that food had only a modest reducing effect on the rate and extent of this compound exposure.[15] Approximately 80% of the administered this compound dose was recovered unchanged in the urine, with no evidence of conversion to the S-isomer.[15]

The prodrug, this compound placarbil, was designed to enhance bioavailability by overcoming the site-specific absorption of baclofen in the upper small intestine.[3] Preclinical studies have shown enhanced colonic absorption, with 5-fold higher R-baclofen exposure in rats and 12-fold higher exposure in monkeys compared to intracolonic administration of R-baclofen.[3][9]

Visualizing Methodologies and Pathways

Experimental Workflow for a Typical Pharmacokinetic Crossover Study

The following diagram illustrates the typical workflow for a two-period crossover pharmacokinetic study, similar to the one conducted for the this compound ODT.

Caption: Workflow of a two-period crossover pharmacokinetic study.

Logical Relationship of this compound Formulations

This diagram illustrates the relationship between baclofen, its active enantiomer this compound, and the prodrug this compound placarbil.

Caption: Relationship between Baclofen, this compound, and its Prodrug.

Conclusion

The development of various this compound formulations has aimed to optimize its pharmacokinetic profile and enhance its therapeutic potential. The oral disintegrating tablet provides rapid absorption and demonstrates superior bioavailability of the active R-enantiomer compared to racemic baclofen. The prodrug, this compound placarbil, shows promise for improved absorption throughout the gastrointestinal tract, although comprehensive human pharmacokinetic data is still emerging. The extended-release formulation offers the convenience of twice-daily dosing through controlled release. Further publication of detailed pharmacokinetic data from clinical trials will be crucial for a complete understanding and comparison of these formulations, aiding researchers and clinicians in the ongoing development and application of this compound-based therapies.

References

- 1. Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound Placarbil used for? [synapse.patsnap.com]

- 5. This compound extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. scispace.com [scispace.com]

- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 15. | BioWorld [bioworld.com]

Arbaclofen's Therapeutic Potential in 16p11.2 Deletion Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 16p11.2 deletion syndrome is a neurodevelopmental disorder characterized by a range of symptoms, including intellectual disability, autism spectrum disorder (ASD), and language impairments.[1][2] Emerging evidence from preclinical and clinical research suggests that Arbaclofen (R-baclofen), a selective GABA-B receptor agonist, holds promise as a targeted therapeutic agent for this condition.[1][3] This technical guide provides an in-depth overview of the scientific rationale, preclinical evidence, and clinical investigation of this compound for the treatment of 16p11.2 deletion syndrome. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development efforts in this area.

Introduction: The 16p11.2 Deletion Syndrome and the Rationale for this compound

The 16p11.2 deletion syndrome is a copy number variant disorder resulting from a microdeletion on chromosome 16.[3][4] This region contains over 25 genes, and their haploinsufficiency is believed to disrupt neurodevelopmental processes, leading to the observed phenotypes.[4][5] Individuals with this syndrome often present with developmental delay, intellectual disability, and a high prevalence of ASD traits, particularly challenges in communication and socialization.[1]

The underlying pathophysiology of 16p11.2 deletion syndrome is complex and involves multiple molecular pathways.[5][6] A significant body of research points to disruptions in GABAergic signaling, a key inhibitory neurotransmitter system in the brain.[7][8][9] Mouse models of the 16p11.2 deletion exhibit reduced expression of genes related to GABAergic interneurons, leading to compromised connectivity and circuit dysfunction.[7][9] This disruption in the balance between excitatory and inhibitory neurotransmission is a leading hypothesis for the neurobehavioral deficits observed in the syndrome.[8][10]

This compound, the R-enantiomer of baclofen, is a potent and selective agonist of the GABA-B receptor.[1][11] By activating these receptors, this compound enhances inhibitory neurotransmission, thereby offering a potential mechanism to counteract the GABAergic dysfunction implicated in 16p11.2 deletion syndrome.[12][13] Preclinical studies have shown that this compound can rescue cognitive and social deficits in mouse models of the syndrome, providing a strong rationale for its clinical investigation in humans.[1][3][14]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by binding to and activating GABA-B receptors, which are G-protein-coupled receptors located both presynaptically and postsynaptically.

-

Presynaptic Inhibition: Activation of presynaptic GABA-B receptors leads to a reduction in the release of various neurotransmitters, including glutamate (B1630785), the primary excitatory neurotransmitter. This is achieved through the inhibition of voltage-gated calcium channels. By dampening excessive glutamate release, this compound can help restore the excitatory/inhibitory balance.[13]

-

Postsynaptic Hyperpolarization: Postsynaptic GABA-B receptors, when activated, open inwardly rectifying potassium channels. This leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

The net effect of this compound's action is an enhancement of inhibitory tone within the central nervous system, which is hypothesized to ameliorate the core neurophysiological deficits in 16p11.2 deletion syndrome.

Preclinical Evidence

Multiple independent laboratories have conducted preclinical studies using mouse models of 16p11.2 deletion to evaluate the efficacy of this compound.[1] These studies have consistently demonstrated the potential of this compound to reverse behavioral deficits relevant to the human condition.

Animal Models

The preclinical research has utilized several independently generated mouse lines with deletions in the mouse region syntenic to the human 16p11.2 locus.[3] These models exhibit phenotypes that mirror aspects of the human syndrome, including cognitive impairments, motor deficits, and altered social behaviors.[3][14]

Key Preclinical Findings

A consortium of four laboratories rigorously tested the effects of chronic this compound treatment in three different 16p11.2 deletion mouse models.[3][15] The key findings from these and other preclinical studies are summarized below.

| Behavioral Domain | Key Findings | References |

| Cognitive Function | This compound rescued cognitive deficits, including recognition memory deficits, in multiple 16p11.2 deletion mouse lines. | [1][3][14][16] |

| Social Behavior | Chronic this compound treatment improved social interactions in mutant mice. | [1][14] |

| Motor Function | This compound treatment has been shown to reverse motor deficits in 16p11.2 deletion mouse models. | [1] |

| Exploratory Behavior | An unsupervised machine-learning approach revealed that this compound rescued differences in exploratory behavior in the open field test. | [3] |

| Safety Profile | At the doses tested, this compound was not sedating and had modest off-target behavioral effects. | [3] |

Experimental Protocols: Preclinical

The following provides a generalized overview of the methodologies employed in the key preclinical studies.

Clinical Investigation

The promising preclinical results have provided a strong foundation for the clinical evaluation of this compound in individuals with 16p11.2 deletion syndrome.

The L16HTHOUSE Study (NCT04271332)

A key clinical trial, known as the "L16HTHOUSE study," was launched to assess the safety, tolerability, and efficacy of this compound in this population.[1]

| Parameter | Details | References |

| Study Phase | Phase 2 | [1][12][17] |

| Study Design | Randomized, double-blind, placebo-controlled | [1][17] |

| Participants | Children and adolescents (aged 5-17 years) with a confirmed 16p11.2 BP4-BP5 deletion. | [1][17][18] |

| Enrollment Target | Up to 60 participants (30 per treatment group). | [1] |

| Intervention | This compound administered orally as disintegrating tablets or placebo. | [17] |

| Dosing | Flexible, with titration up to the highest tolerated dose. The maximum permissible dose is age-dependent. | [1][17] |

| Treatment Duration | 16 weeks. | [1][12][17] |

| Primary Outcome | Efficacy assessment focusing on speech. | [17] |

| Secondary & Exploratory Outcomes | Assessments of motor skills, memory, general cognitive abilities, other neuropsychological functions, and brain electrophysiology. | [17] |

| Safety Assessments | Blood tests, physical exams, and monitoring of adverse events. | [17] |

| Follow-up | Participants may be eligible for an open-label extension study. | [1][17] |

Clinical Trial Protocol

The L16HTHOUSE study follows a structured protocol to ensure rigorous data collection and patient safety.

Future Directions and Conclusion

The investigation of this compound for 16p11.2 deletion syndrome represents a significant step towards targeted pharmacotherapy for genetically defined neurodevelopmental disorders. The robust preclinical data, coupled with the ongoing clinical trial, provides a strong foundation for determining the therapeutic potential of this compound.

Future research should focus on:

-

Analysis of Clinical Trial Data: The results of the L16HTHOUSE study will be crucial in determining the efficacy and safety of this compound in the 16p11.2 deletion population.

-

Biomarker Identification: The exploratory endpoints of the clinical trial, including electrophysiological measures, may help identify biomarkers that can predict treatment response.

-

Long-term Safety and Efficacy: The open-label extension study will provide valuable data on the long-term effects of this compound.

-

Subgroup Analysis: Investigating whether this compound is more effective in individuals with specific clinical presentations or genetic backgrounds within the 16p11.2 deletion syndrome.

References

- 1. SFARI | Clinical trial of this compound for 16p11.2 deletion has launched [sfari.org]

- 2. Understanding the clinical manifestations of 16p11.2 deletion syndrome: a series of developmental case reports in children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rarechromo.org [rarechromo.org]

- 5. communities.springernature.com [communities.springernature.com]

- 6. karger.com [karger.com]

- 7. 16p11.2 deletion mice exhibit compromised fronto-temporal connectivity, GABAergic dysfunction, and enhanced attentional ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound for Deletion Syndrome · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. scispace.com [scispace.com]

- 14. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. INSAR 2018 Annual Meeting: Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome [insar.confex.com]

- 16. Towards Preclinical Validation of this compound (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. A Study of this compound in Subjects with 16p11.2 deletion | BCM [bcm.edu]

Arbaclofen's Impact on Glutamate Release and Presynaptic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbaclofen, the pharmacologically active R-enantiomer of baclofen (B1667701), is a selective agonist of the GABA-B receptor.[1][2] Its mechanism of action involves the potentiation of GABAergic inhibitory neurotransmission, leading to a reduction in neuronal excitability. A primary consequence of GABA-B receptor activation by this compound is the presynaptic inhibition of neurotransmitter release, most notably that of the excitatory neurotransmitter glutamate (B1630785).[2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Glutamate, the principal excitatory neurotransmitter, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, are the key players in maintaining this equilibrium. Dysregulation of this balance is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This compound, a selective GABA-B receptor agonist, modulates this balance by enhancing inhibitory tone.[2] As the more potent enantiomer of baclofen, this compound exhibits a significantly higher affinity and specificity for the GABA-B receptor, making it a subject of considerable interest for therapeutic development.[3][4] This guide will explore the core mechanisms of this compound's action, with a specific focus on its role in attenuating glutamate release through presynaptic inhibition.

Mechanism of Action of this compound

This compound exerts its effects through high-affinity binding to and activation of the GABA-B receptor, a G-protein coupled receptor (GPCR).[2][5] The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Ligand binding occurs on the GABA-B1 subunit, while the GABA-B2 subunit is responsible for G-protein coupling and signaling.

Presynaptic Inhibition

The primary mechanism by which this compound inhibits glutamate release is through its action on presynaptic GABA-B receptors located on glutamatergic nerve terminals.[2] The signaling cascade initiated by this compound binding is as follows:

-

G-protein Activation: Upon this compound binding, the GABA-B receptor activates inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits released from the activated G-protein directly interact with and inhibit presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[2]

-

Inwardly Rectifying Potassium Channels (GIRKs): The Gβγ subunits also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

The inhibition of VGCCs reduces the influx of calcium into the presynaptic terminal upon arrival of an action potential. Since calcium influx is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this reduction directly leads to a decreased probability of glutamate release. The activation of GIRK channels leads to an efflux of potassium ions, hyperpolarizing the presynaptic membrane and further reducing the likelihood of VGCC opening.

Postsynaptic Inhibition

In addition to its presynaptic effects, this compound can also act on postsynaptic GABA-B receptors. Activation of these receptors primarily leads to the opening of GIRK channels, causing hyperpolarization of the postsynaptic membrane.[2] This hyperpolarization increases the threshold for firing an action potential in response to excitatory stimuli, thus contributing to an overall reduction in neuronal excitability.

Quantitative Data

The following tables summarize the available quantitative data for this compound (R-baclofen) and racemic baclofen, highlighting their potency and efficacy in modulating GABA-B receptor function and neurotransmission.

| Compound | Parameter | Value | Assay Conditions | Reference |

| (R)-(-)-Baclofen | IC50 | 0.015 µM | Inhibition of [3H]baclofen binding to GABA-B receptors in cat cerebellum. | [6] |

| (-)-Baclofen | IC50 | 0.04 µM | Displacement of [3H]-baclofen from rat brain crude synaptic membranes. | [7] |

| (-)-Baclofen | IC50 | 0.13 µM | Displacement of [3H]-GABA from GABA-B sites on rat brain crude synaptic membranes. | [7] |

| (S)-(+)-Baclofen | IC50 | 1.77 µM | Inhibition of [3H]baclofen binding to GABA-B receptors in cat cerebellum. | [6] |

| (+)-Baclofen | IC50 | 33 µM | Displacement of [3H]-baclofen from rat brain crude synaptic membranes. | [7] |

| Racemic Baclofen | Ki | 6 µM | Radioligand binding experiments. | [6] |

Table 1: Binding Affinity of Baclofen Enantiomers to the GABA-B Receptor.

| Compound | Parameter | Value | Experimental Model | Reference |

| Racemic Baclofen | EC50 | 1.5 µM | Reduction of excitatory postsynaptic currents (EPSCs) in the nucleus of the solitary tract. | [8] |

| Racemic Baclofen | IC50 | 0.51 µM | Inhibition of high [K+]-stimulated [3H]glutamate release from the substantia nigra. | [9] |

| Racemic Baclofen | IC50 | 1.72 µM | Inhibition of AMPA receptor-mediated EPSCs in rat midbrain dopamine (B1211576) neurons. | [10] |

| Racemic Baclofen | IC50 | 0.24 µM | Inhibition of NMDA receptor-mediated EPSCs in rat midbrain dopamine neurons. | [10] |

| (+/-)-Baclofen | - | 47% reduction in EPSP amplitude at 5 µM | Synapses between muscle spindle afferents and motoneurons in the isolated spinal cord of bullfrogs. | [11] |

Table 2: Functional Potency of Racemic Baclofen in Inhibiting Glutamatergic Transmission.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on glutamate release and presynaptic inhibition.

Synaptosome Preparation and Glutamate Release Assay

This in vitro method allows for the direct measurement of neurotransmitter release from isolated nerve terminals.

Protocol:

-

Tissue Homogenization: Isolate brain tissue (e.g., cortex, hippocampus) from a model organism in ice-cold sucrose (B13894) buffer. Homogenize the tissue using a Dounce homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.

-

Synaptosome Purification: Resuspend the crude synaptosomal pellet and layer it onto a discontinuous density gradient (e.g., Percoll or Ficoll). Centrifuge at high speed to separate synaptosomes from other subcellular components.

-

Glutamate Release Assay:

-

Resuspend the purified synaptosomes in a physiological buffer.

-

Pre-incubate the synaptosomes with this compound at various concentrations.

-

Stimulate glutamate release by depolarization, typically using an elevated potassium concentration (e.g., 40-50 mM KCl).

-

Collect the supernatant and measure the amount of released glutamate using high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-based fluorometric assay.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living, freely moving animal.

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Small molecules, including glutamate, from the extracellular fluid diffuse across the dialysis membrane and into the perfusate. Collect the dialysate samples at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC or capillary electrophoresis.

Whole-Cell Patch-Clamp Electrophysiology